molecular formula C18H16 B8605080 2-Methyl-1-(2-methylphenyl)naphthalene CAS No. 93870-58-7

2-Methyl-1-(2-methylphenyl)naphthalene

Cat. No.: B8605080
CAS No.: 93870-58-7
M. Wt: 232.3 g/mol
InChI Key: HCMRLMHAGTYPID-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-methylphenyl)naphthalene is a useful research compound. Its molecular formula is C18H16 and its molecular weight is 232.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

93870-58-7

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

2-methyl-1-(2-methylphenyl)naphthalene

InChI

InChI=1S/C18H16/c1-13-7-3-5-9-16(13)18-14(2)11-12-15-8-4-6-10-17(15)18/h3-12H,1-2H3

InChI Key

HCMRLMHAGTYPID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium turnings (4.00 gr, 0.165 mol) and anhydrous diethyl ether (30 mL) were placed in a 500-mL three-neck round bottom flask, fitted with a condenser, addition funnel and nitrogen inlet. A crystal of iodine and 3-4 drops of 1,2-dibromoethane were added and the mixture was stirred magnetically. A solution of 1-bromo-2-methylnaphthalene (33.20 gr, 0.150 mol) in a 1:1 mixture of diethyl ether-benzene (120 mL) was added dropwise at a rate such that gentle reflux was maintained. After the addition was complete (about 1.5 hour), the mixture was heated at reflux for an additional hour, then cooled to room temperature. This mixture was then added rapidly under nitrogen to a stirring mixture of 2-bromotoluene (22.90 gr, 0.134 mol) and bis(triphenylphosphine)nickel dichloride (1.0 gr, 1.52 mmol) in diethyl ether (100 mL). The flask which had contained the Grignard reagent was rinsed with additional diethyl ether (60 mL), which was then added to the reaction mixture. The mixture was heated at reflux for 16 hours and then cooled to room temperature. Water (100 mL) was added, followed by the addition of 20 percent hydrochloric acid (100 mL). After stirring about 1 hour, the mixture was transferred to a separatory funnel and the layers were separated. The organic solution was washed twice with water (100 mL each) and then dried (MgSO4). After filtration, the solvent was evaporated from the filtrate and the residue was distilled to give the desired product (I), boiling point 156°-163°/0.5 mm Hg, 23.82 gr (77 percent), as a thick, light yellow liquid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
diethyl ether benzene
Quantity
120 mL
Type
solvent
Reaction Step Three
Quantity
22.9 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
1 g
Type
catalyst
Reaction Step Four
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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